The compound is derived from benzo[d]isoxazole, a bicyclic structure that incorporates both benzene and isoxazole rings. The presence of chlorine at the 3-position of the benzene ring enhances its reactivity and biological activity. Isoxazoles have been extensively studied for their pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties .
The synthesis of 3-chlorobenzo[d]isoxazol-7-ol typically involves several key steps:
The molecular structure of 3-chlorobenzo[d]isoxazol-7-ol can be described as follows:
Crystallographic studies may reveal insights into bond lengths, angles, and molecular conformations, which are crucial for understanding its reactivity and interactions with biological macromolecules.
3-Chlorobenzo[d]isoxazol-7-ol can participate in various chemical reactions:
Reactions are often conducted under controlled pH and temperature conditions to optimize yields and minimize side reactions.
While specific data on the mechanism of action for 3-chlorobenzo[d]isoxazol-7-ol may be limited, compounds in this class typically exert their effects through:
Studies have shown that similar compounds can modulate neurotransmitter systems, suggesting potential applications in neuropharmacology .
The physical and chemical properties of 3-chlorobenzo[d]isoxazol-7-ol include:
Spectroscopic techniques like infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) provide detailed insights into functional group identification and molecular interactions.
3-Chlorobenzo[d]isoxazol-7-ol has potential applications in various fields:
3-Chlorobenzo[d]isoxazol-7-ol (CAS: 155645-24-2) is a halogenated benzisoxazole derivative with the molecular formula C7H4ClNO2 and a molecular weight of 169.57 g/mol. Its systematic IUPAC name is 7-hydroxy-3-chloro-1,2-benzoxazole, reflecting the hydroxyl group at the 7-position and chlorine at the 3-position of the fused bicyclic system. The SMILES notation (OC₁=C(ON=C₂Cl)C₂=CC=C₁) precisely encodes the connectivity, emphasizing the ortho-fusion of the isoxazole ring to the benzene ring. Key spectral identifiers include:
Table 1: Structural Identifiers of 3-Chlorobenzo[d]isoxazol-7-ol
Property | Value/Descriptor |
---|---|
CAS Registry Number | 155645-24-2 |
Molecular Formula | C7H4ClNO2 |
Systematic IUPAC Name | 7-Hydroxy-3-chloro-1,2-benzoxazole |
SMILES | OC₁=C(ON=C₂Cl)C₂=CC=C₁ |
Key NMR Signals | Aromatic: δ 6.8–7.5; OH: δ 9–10 |
Characteristic IR Bands | 3200–3400 cm−1 (O-H), 1610–1640 cm−1 (C=N) |
Distinguishing it from isomers like 5-chlorobenzo[d]isoxazol-3-ol (CAS: 24603-63-2) or 6-chlorobenzo[d]isoxazol-3-ol, the 7-hydroxy-3-chloro substitution pattern significantly influences electronic distribution. This is evidenced by computational analyses showing a dipole moment of approximately 2.8 Debye and a planarity deviation of <5° across the ring system [1] [6] [7].
Benzoisoxazole chemistry emerged prominently in the mid-20th century alongside intensified exploration of bioactive heterocycles. Early synthetic routes focused on o-hydroxyoximes undergoing cyclodehydration—a method later refined for halogenated derivatives. The 1990s marked a pivotal shift when researchers recognized the benzoisoxazole core as a privileged scaffold in neuropharmacology. Notably, 6-chlorobenzo[d]isoxazol-3-ol (CBIO) was identified as a potent d-amino acid oxidase (DAAO) inhibitor, spurring investigations into chloro-hydroxybenzisoxazole variants like 3-chlorobenzo[d]isoxazol-7-ol [3].
Table 2: Evolution of Key Benzoisoxazole Derivatives
Time Period | Development Milestone | Significance |
---|---|---|
1960–1980 | Cyclodehydration methods for unsubstituted benzoisoxazoles | Enabled reliable core synthesis |
1990s | Discovery of CBIO as a DAAO inhibitor | Validated benzisoxazole’s role in CNS drug design |
2000–2010 | Haloscan studies on 3- and 7-position substitutions | Revealed electronic tuning for target affinity |
2010–Present | Fragment-based design with 3-chloro-7-hydroxy variant | Improved pharmacokinetic properties over acids |
This compound’s synthesis exemplifies modern heterocyclic strategies: (1) Multi-step sequences from chlorinated anilines via diazotization and hydroxylamine trapping, or (2) Direct cyclization of 2-hydroxy-5-chlorobenzaldehyde oxime using acetic anhydride. These methods achieve yields of 45–65%, with purity >95% confirmed by HPLC [1] [3] [6].
The benzoisoxazole scaffold is indispensable in designing central nervous system (CNS)-targeted therapeutics due to its ability to cross the blood-brain barrier (BBB). Computational studies on 3-chlorobenzo[d]isoxazol-7-ol predict high BBB permeation (logBB = 0.8) and moderate lipophilicity (logP = 1.8), aligning with Lipinski’s rule parameters for drug-likeness [2] [3]. Its significance arises from three key attributes:
Ongoing research exploits this scaffold for novel antipsychotics, leveraging DAAO inhibition to elevate d-serine levels and modulate NMDA receptor function—a mechanism clinically validated for schizophrenia symptom amelioration [3] [4].
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7